molecular formula C9H9N3O2 B2440865 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine CAS No. 23275-52-7

5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine

Cat. No.: B2440865
CAS No.: 23275-52-7
M. Wt: 191.19
InChI Key: XKJZMTPVMCKYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine (CAS 23275-52-7) is a high-purity heterocyclic organic compound with the molecular formula C 9 H 9 N 3 O 2 and a molecular weight of 191.19 g/mol. This chemical serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery research. Its structure features a 1,2,4-oxadiazole ring, a privileged pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding, which is substituted at the 5-position with a 4-methoxyphenyl group and at the 3-position with an amine group. The 1,2,4-oxadiazole ring is a key motif in the development of physiologically active compounds. Researchers utilize this compound as a core building block for designing novel molecules with potential biological activities. Its planar structure facilitates π-π stacking interactions, while the amine group provides a handle for further synthetic modification to create libraries of derivatives for structure-activity relationship (SAR) studies. Recent research highlights the application of analogous 1,3,4-oxadiazole derivatives in anticancer research, where they have demonstrated cytotoxic effects against various cell lines by targeting enzymes like thymidylate synthase and topoisomerase II . Furthermore, methoxyphenyl-oxadiazole hybrids are being explored in neurodegenerative disease research, with some derivatives showing potent and selective inhibition of butyrylcholinesterase (BChE), a target for Alzheimer's disease therapy . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-13-7-4-2-6(3-5-7)8-11-9(10)12-14-8/h2-5H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJZMTPVMCKYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23275-52-7
Record name 5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(4-Hydroxyphenyl)-1,2,4-oxadiazol-3-amine.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine and its derivatives. For instance, a study reported that certain oxadiazole derivatives exhibited substantial growth inhibition against various cancer cell lines, including melanoma and leukemia. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development as an anticancer agent .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCancer Cell LineGrowth Inhibition (%)
This compoundMDA-MB-435 (melanoma)15.43
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineK-562 (leukemia)18.22
N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amineHCT-15 (colon cancer)39.77

Enzyme Inhibition Studies

The compound is also studied for its role in inhibiting the enzyme ALOX15, which is involved in lipid peroxidation—a process linked to cancer and inflammation. In silico docking studies have shown that while this compound derivatives exhibit weaker inhibitory effects compared to other compounds like indole derivatives, they still provide valuable insights into enzyme interactions .

Synthesis of Heterocyclic Compounds

This compound serves as a precursor for synthesizing various heterocyclic compounds significant in medicinal chemistry. The synthesis process typically yields high amounts of product under controlled conditions. Techniques such as NMR spectroscopy and X-ray diffraction are used to analyze the resulting compounds .

Table 2: Synthesis Overview

Reaction TypeYieldTechniques Used
Precursor synthesisHighNMR Spectroscopy
Product characterizationHighX-ray Diffraction

Role in Drug Development

The compound is utilized in synthesizing new drug candidates like CBMPO (a compound with diverse applications). Research indicates that it may act as a common pharmacophore for allosteric inhibition in therapeutic applications .

Mechanistic Studies

Studies investigating the interaction of this compound with various enzymes have provided insights into its potential as a modulator of enzyme activity. These studies employ enzymatic assays and binding studies to assess how the compound affects enzyme function .

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties.

Biological Activity

The compound 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound is characterized by the presence of a methoxy-substituted phenyl group attached to an oxadiazole ring. This configuration is crucial for its biological activity.

Biological Activity Overview

  • Anticancer Properties :
    • Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
    • A study reported that compounds with similar structures exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and leukemia (K-562) cell lines .
  • Mechanism of Action :
    • The primary mechanism through which these oxadiazole derivatives exert their anticancer effects is through inhibition of tubulin polymerization. This disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis .
    • In vitro studies have demonstrated that these compounds can inhibit colchicine binding to tubulin, which correlates with their cytostatic properties .

Case Study 1: Tubulin Inhibition

In a comparative study involving various diaryl 5-amino-1,2,4-oxadiazoles, it was found that this compound exhibited potent inhibition of tubulin polymerization. The compound showed a strong correlation between tubulin binding affinity and cytotoxicity across multiple cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the aromatic substituents significantly influenced the biological activity of oxadiazole derivatives. The presence of electron-donating groups like methoxy increased the potency against cancer cell lines. A systematic evaluation indicated that compounds with a methoxy group at the para position on the phenyl ring demonstrated enhanced anticancer activity compared to their unsubstituted counterparts .

Data Tables

Compound NameIC50 (μM)Cancer Cell LineMechanism of Action
This compound0.65MCF-7 (Breast)Tubulin polymerization inhibition
Compound A0.92K-562 (Leukemia)Apoptosis induction
Compound B1.50MEL-8 (Melanoma)Cell cycle arrest

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions using precursors such as 4-methoxyphenyl derivatives. For example, 4-methoxyphenylpyrazole intermediates (e.g., from ) can be functionalized with oxadiazole moieties. Optimization can be achieved via statistical Design of Experiments (DoE) methodologies, such as factorial design, to test variables like temperature, solvent polarity, and catalyst loading. This reduces trial-and-error approaches and identifies critical parameters for yield enhancement .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography resolves the 3D molecular structure, including hydrogen bonding networks (e.g., N–H⋯N interactions) and crystal packing, as demonstrated in similar oxadiazole derivatives .
  • Mass spectrometry (MS) with high-resolution instruments (e.g., Orbitrap Fusion Lumos) provides accurate molecular weight and fragmentation patterns .
  • NMR spectroscopy (¹H/¹³C) identifies substituent positions and confirms purity, as shown in pyrazole-amine derivative studies .

Q. What safety protocols should be followed when handling and disposing of this compound?

  • Methodological Answer : Waste must be segregated into non-halogenated organic containers and treated by certified biohazard disposal services to prevent environmental contamination. Lab practices should include fume hood use, PPE (gloves, goggles), and adherence to institutional chemical hygiene plans, as outlined for structurally related triazole compounds .

Advanced Research Questions

Q. How can computational chemistry and reaction path search methods enhance the design of novel 1,2,4-oxadiazole derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. Integrated computational-experimental frameworks, like those from ICReDD, combine reaction path searches with machine learning to prioritize viable synthetic routes. This reduces development time by 30–50% compared to traditional methods .

Q. What strategies are recommended for resolving contradictions between theoretical predictions and experimental data in the synthesis of this compound?

  • Methodological Answer : Use iterative feedback loops:

  • Compare computational simulations (e.g., bond dissociation energies, steric effects) with experimental yields.
  • Apply factorial design (e.g., 2^k models) to isolate variables causing discrepancies, such as solvent effects or side reactions.
  • Refine theoretical models using experimental data (e.g., adjusting force field parameters in molecular dynamics) .

Q. How can the biological activity of this compound be systematically evaluated, and what assays are suitable?

  • Methodological Answer :

  • Anticancer activity : Conduct one-dose assays (e.g., NCI-60 cell line screening) to assess cytotoxicity.
  • Antioxidant potential : Use DPPH radical scavenging assays to quantify free radical inhibition.
  • Dose-response studies : IC50 values and time-dependent effects validate activity, as seen in oxadiazole derivatives with trifluoromethyl groups .

Q. What reactor design principles and process control methodologies are critical for scaling up the synthesis of this compound?

  • Methodological Answer :

  • Reactor type : Continuous flow reactors improve heat/mass transfer for exothermic oxadiazole cyclization.
  • Process control : Real-time monitoring (e.g., in-line FTIR) tracks intermediate formation.
  • Separation technologies : Membrane filtration or crystallization optimizes purity during scale-up, aligning with CRDC guidelines for chemical engineering .

Q. How do hydrogen bonding and crystal packing influence the physicochemical properties of this compound, and what analytical approaches are used to study these interactions?

  • Methodological Answer :

  • Hydrogen bonding : Single-crystal X-ray diffraction reveals intermolecular N–H⋯N bonds, which stabilize the crystal lattice and affect solubility/melting points .
  • Thermal analysis : Differential scanning calorimetry (DSC) correlates packing efficiency with thermal stability.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking) from crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.